LASSBio-294, also known as LASSBio-294, is a synthetic compound belonging to the N-acylhydrazone (NAH) class. [] It is a cardioactive prototype drug initially derived through a molecular simplification strategy from a Brazilian natural product and active pyridazinone compounds. [] LASSBio-294 has attracted considerable interest in scientific research due to its inotropic and vasodilatory properties.
LASSBio-294 exhibits a planar structure stabilized by an intramolecular 1,4-N⋯S σ-hole interaction between the nitrogen atom of the hydrazone moiety and the sulfur atom of the thiophene ring. [] This interaction influences the molecular properties of LASSBio-294, differentiating it from its regioisomer LASSBio-897, which lacks this interaction. []
LASSBio-294 acts as an agonist of the adenosine A2A receptor, leading to the activation of downstream signaling pathways that contribute to its cardioprotective effects. [, ] Its inotropic activity has been attributed to its ability to increase Ca2+ influx into the sarcoplasmic reticulum, enhancing myocardial contractility. [] Additionally, LASSBio-294 exhibits vasodilatory properties, mediated in part by the cyclic GMP pathway. []
LASSBio-294 is a crystalline solid with low solubility in water. [] Its solubility is significantly higher in certain ionic liquids (ILs), such as 1-ethyl-3-methylimidazolium methyl phosphonate. [] The solvation free energy of LASSBio-294 in ILs has been investigated computationally, highlighting the potential of these solvents for its formulation. []
LASSBio-294 has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure. [] Preclinical studies have demonstrated its beneficial effects in various animal models of cardiac dysfunction, including:
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4